molecular formula C13H22O6 B13744769 Triethyl 2-methyl-1,1,3-propanetricarboxylate CAS No. 2907-92-8

Triethyl 2-methyl-1,1,3-propanetricarboxylate

Cat. No.: B13744769
CAS No.: 2907-92-8
M. Wt: 274.31 g/mol
InChI Key: HPIXILNCJXVOLX-UHFFFAOYSA-N
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Description

Triethyl 2-methyl-1,1,3-propanetricarboxylate is an organic compound with the molecular formula C13H22O6. It is a triester derived from 2-methyl-1,1,3-propanetricarboxylic acid. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 2-methyl-1,1,3-propanetricarboxylate involves the reaction of diethyl malonate with methyl crotonate in the presence of sodium ethoxide. The reaction is carried out in anhydrous ethanol under reflux conditions. The mixture is then heated to distill off the ethanol, leaving behind the sodio derivative of the compound. This residue is further processed by adding water and concentrated hydrochloric acid, followed by heating under reflux to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

Triethyl 2-methyl-1,1,3-propanetricarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acids or bases.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Produces 2-methyl-1,1,3-propanetricarboxylic acid.

    Reduction: Produces triethyl 2-methyl-1,1,3-propanetriol.

    Substitution: Produces various substituted esters depending on the reagents used.

Scientific Research Applications

Triethyl 2-methyl-1,1,3-propanetricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triethyl 2-methyl-1,1,3-propanetricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl 2-methyl-1,1,3-propanetricarboxylate is unique due to the presence of the methyl group at the 2-position, which influences its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .

Properties

CAS No.

2907-92-8

Molecular Formula

C13H22O6

Molecular Weight

274.31 g/mol

IUPAC Name

triethyl 2-methylpropane-1,1,3-tricarboxylate

InChI

InChI=1S/C13H22O6/c1-5-17-10(14)8-9(4)11(12(15)18-6-2)13(16)19-7-3/h9,11H,5-8H2,1-4H3

InChI Key

HPIXILNCJXVOLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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